molecular formula C16H15NO4S B2521911 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide CAS No. 2034482-00-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2521911
CAS No.: 2034482-00-1
M. Wt: 317.36
InChI Key: PZHPXXPOBRPKEW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan rings can be synthesized through the cyclization of appropriate precursors, while the thiophene ring is often introduced via a Friedel-Crafts acylation reaction.

The key steps in the synthesis include:

    Formation of the furan intermediates: This can be achieved through the cyclization of 2-furoic acid derivatives.

    Introduction of the thiophene ring: This is typically done using a Friedel-Crafts acylation reaction with 4-methylthiophene-2-carboxylic acid.

    Coupling of the intermediates: The final step involves coupling the furan and thiophene intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce hydroxyethyl derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular pathways. These interactions can result in antibacterial, antifungal, or anticancer activities, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • 5-furan-2-yl [1,3,4]oxadiazole-2-thiol
  • 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is unique due to its combination of furan and thiophene rings, which are not commonly found together in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPXXPOBRPKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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